Methamphetamine Hydrochloride is the hydrochloride salt form of methamphetamine, an amphetamine and sympathomimetic amine with CNS stimulating properties. Methamphetamine hydrochloride acts by facilitating the release of catecholamines, particularly noradrenaline and dopamine, from nerve terminals in the brain and inhibits their uptake. This leads to an increase in synaptic concentration of these neurotransmitters and results in an increase of motor activity, causes euphoria, mental alertness and excitement and suppresses appetite. Methamphetamine hydrochloride causes dependence and may cause an increase in heart rate and blood pressure.
A central nervous system stimulant and sympathomimetic with actions and uses similar to DEXTROAMPHETAMINE. The smokable form is a drug of abuse and is referred to as crank, crystal, crystal meth, ice, and speed.
See also: Methamphetamine (has active moiety).
(R)-N,alpha-Dimethylphenethylamine hydrochloride
CAS No.: 826-10-8
Cat. No.: VC21225634
Molecular Formula: C10H16ClN
Molecular Weight: 185.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 826-10-8 |
|---|---|
| Molecular Formula | C10H16ClN |
| Molecular Weight | 185.69 g/mol |
| IUPAC Name | (2S)-N-methyl-1-phenylpropan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m0./s1 |
| Standard InChI Key | TWXDDNPPQUTEOV-FVGYRXGTSA-N |
| Isomeric SMILES | C[C@@H](CC1=CC=CC=C1)NC.Cl |
| SMILES | CC(CC1=CC=CC=C1)NC.Cl |
| Canonical SMILES | CC(CC1=CC=CC=C1)NC.Cl |
Introduction
Chemical Identity and Structure
(R)-N,alpha-Dimethylphenethylamine hydrochloride (CAS: 826-10-8) belongs to the phenethylamine family, a class of compounds that includes various stimulants, entactogens, and hallucinogens. This specific compound represents the levorotatory enantiomer of methamphetamine, with the R-configuration at its stereogenic center .
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H16ClN |
| Molecular Weight | 185.69 g/mol |
| EINECS | 212-552-1 |
| Physical Appearance | Off-White to Pale Yellow Solid |
| Melting Point | 172-174°C |
| Storage Temperature | Controlled Substance, -20°C Freezer |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol, and Water |
The compound is a structural isomer of methamphetamine, with both sharing the same chemical formula C10H15N (as the free base) . The primary structural difference lies in the position of the methyl group: instead of being attached to the alpha position of phenylethylamine (as in methamphetamine), it is attached to the nitrogen group in (R)-N,alpha-dimethylphenethylamine .
Natural Sources and Historical Context
(R)-N,alpha-Dimethylphenethylamine was first isolated from the orchid Pinalia jarensis . As a substituted phenethylamine, it has been recognized for its various properties, including its aroma described as "sweet, fishy" . The compound has been used medically as a decongestant since 1958, primarily in the United States, establishing a long history of therapeutic application .
Pharmacological Properties
Mechanism of Action
The pharmacological profile of (R)-N,alpha-dimethylphenethylamine hydrochloride involves several neurochemical mechanisms:
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Acts as a TAAR1 (trace amine-associated receptor 1) agonist in humans
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Functions as a selective norepinephrine releasing agent in the central nervous system
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Interacts with MAO-B, likely as an enzyme substrate rather than an inhibitor
Neurotransmitter Release Potency
The compound exhibits significantly different neurotransmitter release potencies compared to other phenethylamine derivatives, as shown in the following table:
| Compound | NE (EC50 nM) | DA (EC50 nM) | 5-HT (EC50 nM) |
|---|---|---|---|
| Phenethylamine | 10.9 | 39.5 | >10,000 |
| d-Methamphetamine | 12.3-13.8 | 8.5-24.5 | 736-1,292 |
| l-Methamphetamine | 28.5 | 416 | 4,640 |
Note: The smaller the value, the more strongly the drug releases the neurotransmitter. Assays were performed in rat brain synaptosomes.
This data highlights the significant difference in potency between l-methamphetamine (the R-isomer) and d-methamphetamine (the S-isomer), particularly in dopamine release, which explains the reduced abuse potential of the R-isomer .
Pharmacokinetics
Research on the pharmacokinetics of (R)-N,alpha-dimethylphenethylamine hydrochloride reveals several important characteristics:
Bioavailability studies have yielded variable results, with plasma levels often below quantification limits in some clinical investigations .
Therapeutic Applications
Nasal Decongestant
The primary medical application of (R)-N,alpha-dimethylphenethylamine hydrochloride is as a topical nasal decongestant for treating congestion related to the common cold and allergic rhinitis . It is available in the form of inhalers containing approximately 50 mg total per inhaler, delivering between 0.04 and 0.15 mg per inhalation .
Clinical studies have estimated delivered doses from commercial inhalers to be:
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Standard dose (16 inhalations over 6 hours): 74.0 ± 56.1 μg
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Double dose (32 inhalations): 124.7 ± 106.6 μg
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Quadruple dose (64 inhalations): 268.1 ± 220.5 μg
Other Uses
Outside of its therapeutic applications, the compound has been utilized as:
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A flavoring agent in food products including cereal, cheese, dairy products, fish, fruit, and meat
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An ingredient in pre-workout and bodybuilding supplements, with claims of stimulant effects
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In the treatment of attention deficit disorder with hyperactivity
Synthesis Methods
The synthesis of (R)-N,alpha-dimethylphenethylamine hydrochloride has been described in patent literature, with processes that maintain stereochemical integrity. A notable method involves the conversion of d-ephedrine to levmetamfetamine through the following steps:
Synthesis from d-Ephedrine
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Deoxygenation of the benzylic hydroxyl group using Raney Nickel catalyst in refluxing toluene
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Acid hydrolysis of the deoxygenated products to obtain the final compound
This process offers several advantages, including:
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Shorter cycle times compared to traditional methods
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Convenient work-up procedures (filtration and solvent removal)
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Economic viability due to inexpensive and readily available catalysts
Legal Status
The legal status of (R)-N,alpha-dimethylphenethylamine hydrochloride varies by jurisdiction:
In the United States, it occupies an unusual regulatory position:
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May be considered a Schedule II controlled substance as a positional isomer of methamphetamine, according to the DEA's definition of methamphetamine as "any quantity of methamphetamine, including its salts, isomers, and salts of isomers"
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Yet paradoxically, it is available over-the-counter as the active ingredient in certain nasal decongestant products
This complex regulatory situation has created confusion among healthcare professionals, many of whom are unaware that the l-isomer is sold over-the-counter while the d-isomer is a tightly controlled Schedule II substance .
Comparison with Related Compounds
Structural and Pharmacological Comparison
(R)-N,alpha-dimethylphenethylamine hydrochloride differs from other related compounds in several key aspects:
| Compound | Chemical Structure | Pharmacological Activity | Primary Use |
|---|---|---|---|
| (R)-N,alpha-dimethylphenethylamine | R-configuration at stereogenic center | Selective norepinephrine releasing agent | Nasal decongestant, flavoring agent |
| (S)-N,alpha-dimethylphenethylamine | S-configuration at stereogenic center | Potent dopamine and norepinephrine releaser | Controlled substance, psychiatric medication |
| d-Amphetamine | Lacks N-methyl group | Balanced dopamine/norepinephrine release | ADHD treatment |
| l-Amphetamine | Lacks N-methyl group, R-configuration | Preferential norepinephrine release | Component in mixed amphetamine formulations |
The R-isomer (levomethamphetamine) is notably less physiologically active than the S-isomer (dextromethamphetamine), particularly in terms of central nervous system effects and abuse potential .
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